molecular formula C5H4BrClN2 B112553 5-Bromo-3-chloropyridin-2-amine CAS No. 38185-55-6

5-Bromo-3-chloropyridin-2-amine

Cat. No.: B112553
CAS No.: 38185-55-6
M. Wt: 207.45 g/mol
InChI Key: VXCUGLKQXLPHKI-UHFFFAOYSA-N
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Description

5-Bromo-3-chloropyridin-2-amine is an organic compound with the molecular formula C5H4BrClN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloropyridin-2-amine typically involves halogenation reactions. One common method is the bromination of 3-chloropyridin-2-amine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the halogenation process. Additionally, advanced purification techniques, including recrystallization and chromatography, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloropyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Suzuki-Miyaura Coupling: Palladium catalysts, aryl or vinyl boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other complex organic molecules.

    Oxidation and Reduction Products: Different oxidized or reduced pyridine derivatives.

Scientific Research Applications

5-Bromo-3-chloropyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyridine: Similar in structure but lacks the amino group.

    3-Bromo-5-chloropyridin-2-amine: A positional isomer with different substitution patterns.

    5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of chlorine.

Uniqueness

5-Bromo-3-chloropyridin-2-amine is unique due to the presence of both bromine and chlorine atoms along with an amino group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-3-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCUGLKQXLPHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494802
Record name 5-Bromo-3-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38185-55-6
Record name 5-Bromo-3-chloropyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38185-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-chloropyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-3-chloropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To produce 2-amino-3-chloro-5-bromopyridine, chlorine is slowly introduced in the course of 8 hours at about 50° C. into a solution of 25 parts of 2-amino-5-bromopyridine in 70 parts of concentrated hydrochloric acid. After complete reaction, the solution is poured into ice-water, and the unreacted chlorine is decomposed with sodium bisulphite. Whilst ice is added, the solution is adjusted at 15° with 30% sodium hydroxide solution to pH 8 and subsequently stirred for one hour; the precipitate is then filtered off and washed with water. Recrystallisation from cyclohexane yields 28.5 parts (95.4% of theory) of 2-amino-3-chloro-5-bromopyridine in the form of white needles, m.p. 94°-96° C.
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Synthesis routes and methods II

Procedure details

With cooling with ice, 1-chloropyrrolidine-2,5-dione (10 g, 76 mmol) was added to an N,N-dimethylformamide solution (30 ml) of 5-bromopyridine-2-amine (12 g, 69 mmol), and stirred for 4 hours. The reaction solution was diluted with water, neutralized with aqueous 5 N sodium hydroxide solution, and extracted with diethyl ether. The organic layer was washed with saturated saline water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane:chloroform:ethyl acetate=25:25:50) to obtain 5-bromo-3-chloropyridine-2-amine (12.6 g, yield: 88%) as a brown solid.
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